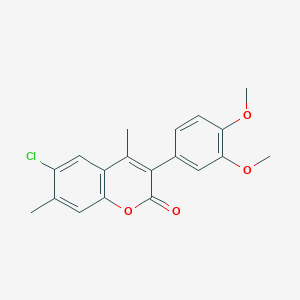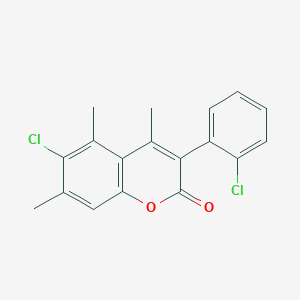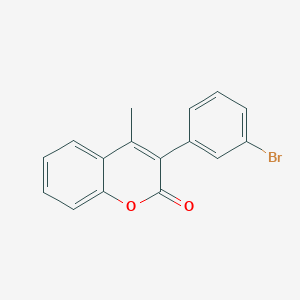
3,5-Dibromo-4-chlorophenol
Descripción general
Descripción
3,5-Dibromo-4-chlorophenol: is an organic compound that belongs to the class of halogenated phenols It consists of a phenol ring substituted with two bromine atoms at the 3rd and 5th positions and a chlorine atom at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the selective bromination and chlorination of phenol derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product. The process is scalable and can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, and sulfonation reactions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-4-chlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine: Its halogenated structure makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. It is also used in the formulation of flame retardants and other industrial products .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-chlorophenol involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
3,5-Dibromophenol: Similar structure but lacks the chlorine atom.
4-Chlorophenol: Similar structure but lacks the bromine atoms.
2,4,6-Tribromophenol: Contains three bromine atoms but no chlorine atom.
Uniqueness: 3,5-Dibromo-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This combination of halogens imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3,5-dibromo-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNCUMOFKGFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














